molecular formula C12H25ClN2O B13638616 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride

Cat. No.: B13638616
M. Wt: 248.79 g/mol
InChI Key: KELAJWQHZSPMSS-UHFFFAOYSA-N
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Description

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride is an organic compound with the molecular formula C14H22N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, and a dimethylpropanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride typically involves the reaction of benzylamine with cyclohexanone. The reaction conditions include the use of organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), as the compound is soluble in these solvents but not in water . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

IUPAC Name

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide;hydrochloride

InChI

InChI=1S/C12H24N2O.ClH/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10;/h10H,4-9,13H2,1-3H3;1H

InChI Key

KELAJWQHZSPMSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)CC1CCCCC1)N.Cl

Origin of Product

United States

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